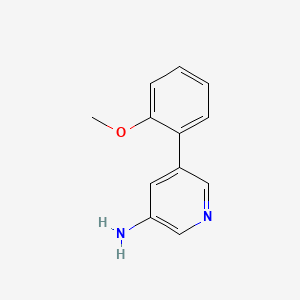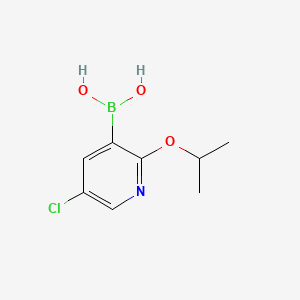
5-Chloro-2-isopropoxypyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-isopropoxypyridine-3-boronic acid is a chemical compound with the empirical formula C8H11BClNO3 . It is used as an intermediate in the preparation of positron emission tomography (PET) radioligand [11C]MK-1064, which is applicable in the orexin-2 receptor imaging .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-isopropoxypyridine-3-boronic acid can be represented by the SMILES stringCC(OC1=NC=C(C=C1B(O)O)Cl)C and the InChI string 1S/C8H11BClNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3 . Physical And Chemical Properties Analysis
5-Chloro-2-isopropoxypyridine-3-boronic acid has a molecular weight of 215.44 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass are both 215.0520511 g/mol . The topological polar surface area is 62.6 Ų .Aplicaciones Científicas De Investigación
- Field : Medical Imaging
- Summary : 5-Chloro-3-pyridineboronic acid is used as an intermediate in the preparation of the PET radioligand [11 C]MK-1064 . This radioligand is used in the imaging of the orexin-2 receptor .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The outcomes of this application are not provided in the source .
- Field : Biochemistry
- Summary : 5-Chloro-3-pyridineboronic acid is used in the synthesis of the orexin 2 receptor antagonist (2-SORA) MK-1064 . This compound is likely used in the study of the orexin system, which is involved in the regulation of sleep and wakefulness .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The outcomes of this application are not provided in the source .
- Field : Organic Chemistry
- Summary : 5-Chloro-2-isopropoxypyridine-3-boronic acid may be used in the catalytic protodeboronation of pinacol boronic esters . This process is part of a sequence that allows for the formal anti-Markovnikov alkene hydromethylation .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The outcomes of this application are not provided in the source .
Application in Positron Emission Tomography (PET) Radioligand Synthesis
Application in the Synthesis of Orexin 2 Receptor Antagonist (2-SORA) MK-1064
Application in Catalytic Protodeboronation of Pinacol Boronic Esters
Safety And Hazards
The safety information for 5-Chloro-2-isopropoxypyridine-3-boronic acid indicates that it is classified as a combustible solid . The flash point is not applicable . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Propiedades
IUPAC Name |
(5-chloro-2-propan-2-yloxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVYPCNDMPTZQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC(C)C)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681583 |
Source


|
| Record name | {5-Chloro-2-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-isopropoxypyridine-3-boronic acid | |
CAS RN |
1217501-41-1 |
Source


|
| Record name | B-[5-Chloro-2-(1-methylethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {5-Chloro-2-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

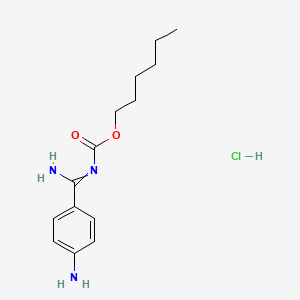
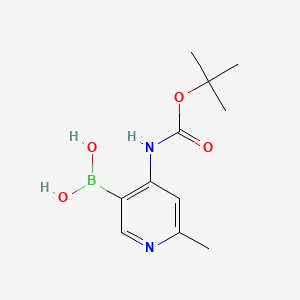
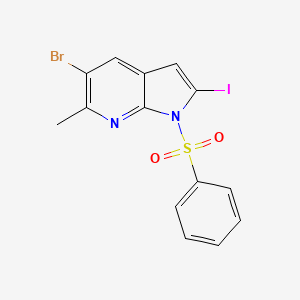
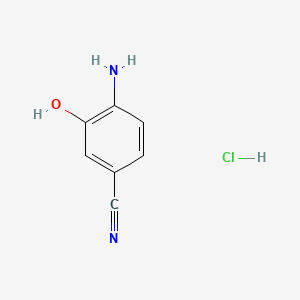
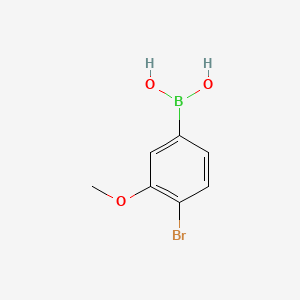
![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B595320.png)
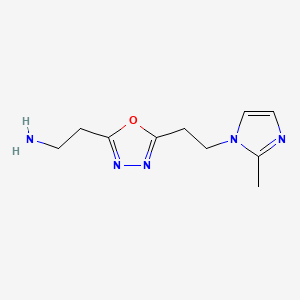

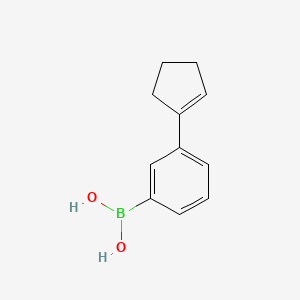
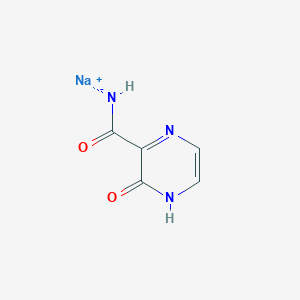
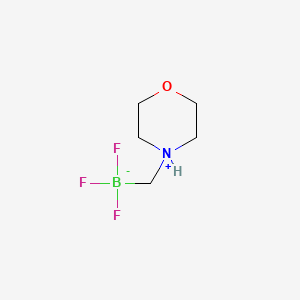
![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)

